methyl 3-(((tert-butoxycarbonyl)(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylate
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Overview
Description
Methyl 3-(((tert-butoxycarbonyl)(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring, a tert-butoxycarbonyl (Boc) protecting group, and a methyl ester functional group. It is commonly used in organic synthesis and medicinal chemistry due to its versatile reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(((tert-butoxycarbonyl)(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylate typically involves multiple steps. One common method includes the reaction of a pyrazole derivative with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step introduces the Boc protecting group. The resulting intermediate is then reacted with methyl chloroformate to form the methyl ester .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(((tert-butoxycarbonyl)(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group or reduce other functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Methyl 3-(((tert-butoxycarbonyl)(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the development of new drugs, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of methyl 3-(((tert-butoxycarbonyl)(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine group that can form covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl (S)-3-((tert-butoxycarbonyl)amino)-5-oxopentanoate
- Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
- Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate
Uniqueness
Methyl 3-(((tert-butoxycarbonyl)(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. The presence of the pyrazole ring and the Boc protecting group allows for selective reactions and modifications, making it a valuable intermediate in organic synthesis and drug development .
Properties
CAS No. |
1454849-96-7 |
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Molecular Formula |
C13H21N3O4 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
methyl 2-methyl-5-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyrazole-3-carboxylate |
InChI |
InChI=1S/C13H21N3O4/c1-13(2,3)20-12(18)15(4)8-9-7-10(11(17)19-6)16(5)14-9/h7H,8H2,1-6H3 |
InChI Key |
XJCUZEUDFFTVPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=NN(C(=C1)C(=O)OC)C |
Origin of Product |
United States |
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